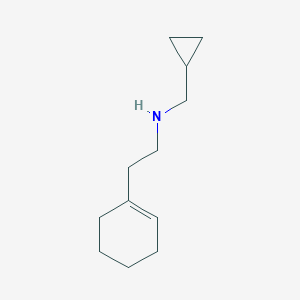

(2-Cyclohex-1-EN-1-ylethyl)(cyclopropylmethyl)amine

Description

Properties

IUPAC Name |

2-(cyclohexen-1-yl)-N-(cyclopropylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-2-4-11(5-3-1)8-9-13-10-12-6-7-12/h4,12-13H,1-3,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRJFLBQNLJEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801235490 | |

| Record name | N-(Cyclopropylmethyl)-1-cyclohexene-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356539-58-7 | |

| Record name | N-(Cyclopropylmethyl)-1-cyclohexene-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356539-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Cyclopropylmethyl)-1-cyclohexene-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Assembly via Cyclohexenylethylamine Intermediate

The most widely documented approach involves synthesizing 2-(1-cyclohexenyl)ethylamine as a precursor, followed by coupling with a cyclopropylmethyl group.

Synthesis of 2-(1-Cyclohexenyl)ethylamine

The method from CN105859566A outlines a three-step process:

-

Bromination : Reaction of 1-cyclohexenylacetonitrile with 30–45% hydrobromic acid in petroleum ether at 40°C yields 1-bromocyclohexylacetonitrile.

-

Hydrogenation : Catalytic hydrogenation using a Ni-Pd alloy (1–5 MPa H₂, 50–120°C) reduces the nitrile to 1-bromocyclohexylethylamine.

-

Hydrolysis : Treatment with saturated NaOH in ethanol (80–150°C) eliminates HBr, yielding 2-(1-cyclohexenyl)ethylamine with >93% yield.

Table 1: Optimization of 2-(1-Cyclohexenyl)ethylamine Synthesis

| Step | Conditions | Catalyst/Solvent | Yield (%) |

|---|---|---|---|

| Bromination | 40°C, 1–2h | HBr (30–45%), petroleum ether | 95–98 |

| Hydrogenation | 50–120°C, 1–5 MPa H₂ | Ni-Pd alloy | 93–96 |

| Hydrolysis | 80–150°C, 1–2h | NaOH/ethanol | 93–96 |

Coupling with Cyclopropylmethyl Groups

The cyclopropylmethyl moiety is introduced via:

-

Alkylation : Reacting 2-(1-cyclohexenyl)ethylamine with cyclopropylmethyl bromide under basic conditions.

-

Reductive Amination : Condensation with cyclopropylmethyl ketone followed by reduction (e.g., NaBH₄ or catalytic hydrogenation).

Critical Factors :

-

Solvent selection : Polar aprotic solvents (THF, DMF) enhance nucleophilicity in alkylation.

-

Temperature control : ≤60°C prevents cyclohexene ring opening.

Scalable One-Pot Strategies

Tandem Imine Formation and Reduction

Adapting methodologies from US20210395185A1 , a scalable route employs:

-

Imine Formation : Condensation of cyclopropylmethyl ketone with 2-(1-cyclohexenyl)ethylamine in THF using Ti(OiPr)₄ as a Lewis acid.

-

Reduction : NaBH₄ in ethanol reduces the imine to the secondary amine.

-

Purification : Recrystallization or chromatography isolates the product with 70–80% overall yield.

Table 2: One-Pot Synthesis Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature (Imine) | 25–40°C |

| Catalyst Loading (Ti(OiPr)₄) | 5 mol% |

| Reduction Time | 2–4h |

| Optical Purity (if chiral) | 60–75% ee |

Catalytic and Mechanistic Insights

Role of Transition Metal Catalysts

Solvent Effects

-

Petroleum Ether : Minimizes side reactions during bromination.

-

THF vs. 2-MeTHF : THF enhances imine stability, while 2-MeTHF improves reaction rates.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR : Cyclohexene protons resonate at δ 5.4–5.6 ppm; cyclopropane CH₂ appears as a multiplet near δ 0.5–1.2 ppm.

-

GC-MS : Molecular ion peak at m/z 177 [M⁺] confirms molecular weight.

Purity Assessment

-

HPLC : Reverse-phase C18 columns (acetonitrile/water) achieve >98% purity.

-

Chiral Resolution : Mandelic acid derivatives resolve enantiomers with ≥70% ee.

Industrial Scalability and Cost Analysis

Economic Considerations

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohex-1-EN-1-ylethyl)(cyclopropylmethyl)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Substituted amines, halogenated compounds.

Scientific Research Applications

Chemical Reactivity

The presence of the cyclohexene ring in (2-Cyclohex-1-EN-1-ylethyl)(cyclopropylmethyl)amine allows it to participate in typical alkene reactions, such as:

- Electrophilic additions

- Cycloadditions

- Polymerizations

These reactions can be harnessed to synthesize other valuable compounds or intermediates, making it a versatile building block in organic synthesis.

Synthetic Pathways

Synthesis of this compound typically involves multi-step organic reactions. A generalized synthetic route may include:

- Formation of the cyclohexene structure.

- Introduction of the cyclopropylmethyl group through alkylation or coupling reactions.

- Final purification steps to ensure high purity and yield.

Careful control over reaction conditions is essential to achieve the desired product quality.

Medicinal Chemistry

This compound has garnered interest in medicinal chemistry due to its potential therapeutic effects. Studies have indicated that compounds with similar structures may exhibit:

- Antidepressant activity

- Neuroprotective properties

- Binding affinity to various receptors

Research is ongoing to evaluate its efficacy and safety profiles through interaction studies that focus on its binding affinity and biological activity at specific targets.

Agrochemicals

The unique structural features of this compound also lend themselves to applications in agrochemicals. The potential for enhanced biological activity compared to simpler analogs suggests that it could be developed as a new class of pesticides or herbicides, targeting specific pests while minimizing environmental impact.

Observational Studies in Medicinal Applications

Case studies have been conducted to explore the pharmacological effects of compounds structurally similar to This compound . These studies often involve:

- Longitudinal assessments of patient responses.

- Comparative analyses between treated and control groups.

- Evaluation of side effects and therapeutic outcomes over time.

Such research is crucial for understanding the compound's potential in clinical settings .

Potential Development as Neuraminidase Inhibitors

Research has indicated that compounds like This compound may serve as intermediates in the synthesis of neuraminidase inhibitors, which are significant in treating viral infections such as influenza. The ability to modify the compound's structure could lead to novel therapeutics with improved efficacy against resistant strains .

Mechanism of Action

The mechanism of action of (2-Cyclohex-1-EN-1-ylethyl)(cyclopropylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Samidorphan L-Malate

Samidorphan L-malate (LYBALVI® component) shares the cyclopropylmethyl group but differs significantly in its core structure. Key differences:

- Molecular Formula : C₂₁H₂₆N₂O₄·C₄H₆O₅ (vs. C₁₃H₂₃N) .

- Molecular Weight : 504.54 g/mol (vs. 193.33 g/mol) .

- Functional Groups: Incorporates a morphinan-3-carboxamide core with phenol and ketone groups, absent in the target compound .

- pKa Values: 8.3 (amine) and 10.1 (phenol), highlighting greater acidity/basicity variability compared to the simpler amine structure of the target compound .

Implications :

Cyclopropylmethyl(α-Methyl-3,4-methylenedioxyphenethyl)amine

This compound (listed in UK controlled substances) shares the cyclopropylmethyl group but differs in its aromatic substituent:

- Core Structure: Features a 3,4-methylenedioxyphenethyl group (aromatic, psychoactive scaffold) vs. the non-aromatic cyclohexenyl ethyl group in the target compound .

- Pharmacological Relevance : The methylenedioxyphenyl group is associated with serotonergic or entactogen activity (e.g., MDMA analogs), whereas the cyclohexenyl group may reduce receptor affinity or metabolic susceptibility .

Implications :

Data Table: Comparative Analysis

Research Findings and Implications

- Structural Rigidity : The cyclohexenyl group in the target compound introduces conformational constraints, which may reduce off-target effects compared to flexible aliphatic chains in analogs .

- Safety Profile : The absence of hazard statements for the target compound (vs. controlled status of the phenethylamine analog) suggests a safer toxicity profile, though in vivo studies are lacking .

Biological Activity

(2-Cyclohex-1-EN-1-ylethyl)(cyclopropylmethyl)amine is an organic compound characterized by its unique structural features, including a cyclohexene ring and a cyclopropylmethyl group attached to an amine functional group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activity and interactions with various biomolecules.

The molecular formula of this compound is C15H27N, with a molecular weight of 227.39 g/mol. The compound's structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological applications.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. The amine group facilitates the formation of hydrogen bonds and electrostatic interactions with biomolecules, influencing their function. Notably, the compound's mechanism may involve modulation of neurotransmitter systems, particularly in the central nervous system (CNS).

Biological Activity Studies

Research has focused on the pharmacological properties of this compound, exploring its potential therapeutic applications. Key findings include:

- Neuroprotective Effects : In studies assessing neuroprotective activity, compounds structurally similar to this compound demonstrated significant efficacy in reducing neuronal damage in models of ischemic stroke .

- Binding Affinity : Interaction studies have revealed that this compound exhibits binding affinity at various biological targets, suggesting potential roles in modulating receptor activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclohexylamine | Single cyclohexyl group | Basic amine properties |

| Cyclohexylmethylamine | Lacks cyclohexene ring | Moderate CNS activity |

| Cyclohexenylamine | Contains cyclohexene ring | Limited receptor interaction |

The presence of both a cyclohexene ring and a cyclopropylmethyl group in this compound contributes to its distinct chemical behavior and biological activity.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotection in Ischemic Models : A study demonstrated that derivatives of this compound could reduce infarction size and neuronal damage when administered post-stroke in animal models .

- Antidepressant-Like Effects : Research indicates that compounds with similar structures exhibit antidepressant-like effects in behavioral models, suggesting potential for treating mood disorders .

- Inhibition of Neuroinflammation : Studies have shown that related compounds can inhibit pro-inflammatory cytokines in neuronal cultures, indicating a role in neuroinflammatory conditions .

Q & A

Basic: What are the established synthetic routes for (2-Cyclohex-1-en-1-ylethyl)(cyclopropylmethyl)amine, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves coupling a cyclohexenyl ethylamine precursor with a cyclopropylmethyl group. A method analogous to cyclopropylmethylamine reactions (e.g., nucleophilic substitution or reductive amination) can be adapted. For example, in ethanol at 85°C for 48 hours, cyclopropylmethylamine reacts with nitroaromatic compounds to form secondary amines . Optimizing solvent polarity (e.g., ethanol vs. dichloromethane) and temperature (85–100°C) is critical for yield. Catalysts like palladium or nickel may enhance efficiency in reductive amination steps .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify cyclohexenyl protons (δ 5.5–6.0 ppm for olefinic H) and cyclopropylmethyl groups (δ 0.5–1.5 ppm) .

- Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., theoretical 195.3 g/mol for CHN) and fragmentation patterns .

- X-ray Crystallography: Resolves stereochemistry of the cyclohexenyl and cyclopropyl groups, critical for structure-activity studies .

- pKa Determination: Potentiometric titration reveals amine pKa (~8–10), influencing solubility and reactivity .

Advanced: How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

Contradictions often arise from:

- Reaction Conditions: Minor variations in solvent (e.g., ethanol vs. THF) or temperature (±5°C) drastically alter yields. Replicate protocols precisely and document deviations .

- Stereochemical Purity: Impurities in starting materials (e.g., cis/trans cyclohexenyl isomers) affect NMR/MS data. Use chiral HPLC or enantioselective synthesis to ensure uniformity .

- Moisture Sensitivity: Cyclopropylmethylamines are hygroscopic; anhydrous conditions and inert atmospheres improve reproducibility .

Advanced: What computational strategies predict the biological activity of this amine, given its structural features?

Methodological Answer:

- Molecular Docking: Model interactions with targets like opioid or serotonin receptors, leveraging the cyclopropyl group’s rigidity and amine’s hydrogen-bonding capacity .

- QSAR Studies: Correlate substituent effects (e.g., cyclohexenyl vs. cyclohexyl) with logP and polar surface area to predict bioavailability .

- DFT Calculations: Analyze electron distribution at the amine nitrogen to predict reactivity in protonation or alkylation reactions .

Advanced: How does the cyclopropylmethyl moiety influence the compound’s stability and reactivity in biological assays?

Methodological Answer:

- Metabolic Stability: The cyclopropyl group’s strain resistance reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life in vivo .

- Receptor Binding: The rigid cyclopropane restricts conformational freedom, potentially improving selectivity for G-protein-coupled receptors (GPCRs) .

- pH-Dependent Solubility: The amine’s pKa (~8.3) dictates protonation state in physiological pH, affecting membrane permeability .

Advanced: What experimental designs are optimal for assessing this compound’s neuropharmacological potential?

Methodological Answer:

- In Vitro Assays:

- Radioligand binding (e.g., μ-opioid or dopamine D2 receptors) at 1–100 μM concentrations .

- Functional cAMP assays to evaluate GPCR modulation .

- In Vivo Models:

- Rodent behavioral tests (e.g., forced swim test for antidepressant activity) with dose ranges of 1–10 mg/kg .

- Safety Profiling:

- hERG channel inhibition assays to assess cardiac risk .

Basic: What are the recommended storage and handling protocols to ensure compound stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.